

Introduction: A Strategic Building Block for Modern Medicinal Chemistry

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Compound of Interest

Compound Name: *5-Bromo-2-(difluoromethoxy)-4-methylpyridine*

Cat. No.: *B1439606*

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5-Bromo-2-(difluoromethoxy)-4-methylpyridine is a specialized heterocyclic compound that stands at the intersection of two powerful strategies in drug design: the utility of the bromopyridine scaffold for carbon-carbon bond formation and the advantageous physicochemical properties of the difluoromethoxy group. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. A critical initial finding is that **5-Bromo-2-(difluoromethoxy)-4-methylpyridine** is not a readily available, off-the-shelf compound. Its value lies in its potential as a custom-synthesized intermediate, derived from commercially available precursors. This document will therefore focus on its synthesis, predicted properties, and strategic applications in research and development.

Part 1: Commercial Availability & Strategic Precursors

While the target compound is not a stock item, its synthesis is highly feasible due to the commercial availability of its direct precursor, 5-Bromo-2-hydroxy-4-methylpyridine. This pyridinone is the logical and most efficient starting point for the introduction of the difluoromethoxy moiety. Researchers can also procure other structurally related pyridines to serve as alternative starting points or as comparative analogs in their studies.

Table 1: Key Commercial Precursors and Related Building Blocks

Compound Name	CAS Number	Molecular Formula	Typical Supplier(s)	Notes
5-Bromo-2-hydroxy-4-methylpyridine	164513-38-6	C ₆ H ₆ BrNO	TCI, various fine chemical suppliers[1][2]	The primary and most direct precursor for synthesis. Exists in tautomeric equilibrium with its pyridone form.
5-Bromo-2-chloro-4-methylpyridine	778611-64-6	C ₆ H ₅ BrClN	TCI, Chem-Impex[3][4]	An alternative precursor, though conversion to the target would require a nucleophilic substitution to install the hydroxyl group first.

| 2-Amino-5-bromo-4-methylpyridine | 98198-48-2 | C₆H₇BrN₂ | Sigma-Aldrich | A useful analog for comparative studies or for diversification via diazotization reactions. |

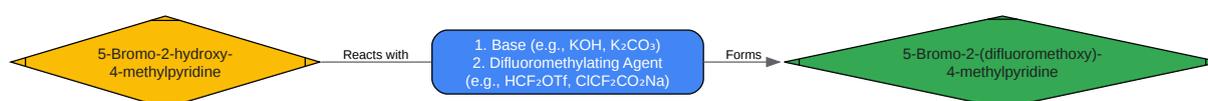
Part 2: Proposed Synthesis and Mechanistic Rationale

The most direct and well-precedented route to obtaining **5-Bromo-2-(difluoromethoxy)-4-methylpyridine** is through the O-difluoromethylation of its corresponding pyridinol/pyridinone precursor. This transformation leverages reagents designed to generate difluorocarbene (:CF₂) or an equivalent electrophilic "CF₂H" species, which is readily trapped by the nucleophilic pyridinololate anion.

Causality of Experimental Design

The choice of 5-Bromo-2-hydroxy-4-methylpyridine as the starting material is strategic. The acidic proton of the hydroxyl group (or the N-H in the pyridone tautomer) is easily removed by a suitable base to form a highly nucleophilic anion. This anion readily attacks electrophilic difluorocarbene, which can be generated in situ from various stable precursors, driving the reaction to completion. This method avoids the handling of hazardous, gaseous fluorinating agents.[5]

Diagram of Proposed Synthetic Pathway



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Caption: Proposed synthesis of the target compound via O-difluoromethylation.

Detailed Experimental Protocol: O-Difluoromethylation

This protocol is a representative procedure based on established literature methods for the difluoromethylation of phenols and heterocyclic alcohols.[6] Researchers should perform their own optimization.

- **Reaction Setup:** To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 5-Bromo-2-hydroxy-4-methylpyridine (1.0 eq).
- **Solvent and Base:** Add a suitable polar aprotic solvent such as DMF or acetonitrile. Add a strong base (e.g., Potassium Hydroxide, 2.0-3.0 eq) and stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the pyridinolate salt.
- **Difluoromethylation:** Cool the mixture to 0 °C in an ice bath. Slowly add the difluoromethylating agent. A common and effective choice is sodium chlorodifluoroacetate

($\text{ClCF}_2\text{CO}_2\text{Na}$, 2.0-3.0 eq), which decarboxylates upon heating to generate difluorocarbene in situ. Alternatively, difluoromethyl triflate (HCF_2OTf) can be used at low temperatures.[6]

- **Reaction:** After addition, allow the reaction to warm to room temperature and then heat to 80-100 °C (if using $\text{ClCF}_2\text{CO}_2\text{Na}$) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
- **Workup:** Upon completion, cool the reaction mixture to room temperature and quench by slowly adding water.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure **5-Bromo-2-(difluoromethoxy)-4-methylpyridine**.

Part 3: Physicochemical Properties and Safety

As the target compound is not commercially cataloged, its experimental data is unavailable. However, its properties can be estimated, and the data for its key precursor is well-documented.

Table 2: Physicochemical Data of Key Precursor

Property	Value for 5-Bromo-2-hydroxy-4-methylpyridine
CAS Number	164513-38-6[1]
Molecular Weight	188.02 g/mol [2]
Appearance	White to off-white powder/solid[1]
Purity	>98.0% (typical)[1]
XLogP3	0.5[2]
Hydrogen Bond Donor Count	1[2]

| Hydrogen Bond Acceptor Count | 1[2] |

For the target compound, **5-Bromo-2-(difluoromethoxy)-4-methylpyridine**, the introduction of the -OCF₂H group is expected to increase the molecular weight to approximately 238.03 g/mol and significantly increase its lipophilicity (LogP).

Safety and Handling

- **General:** Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- **Hazards:** Brominated pyridines should be treated as potentially toxic and irritant. Avoid inhalation, ingestion, and contact with skin and eyes. The precursor, 5-Bromo-2-hydroxy-4-methylpyridine, is listed as harmful if swallowed.[2]
- **Storage:** Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere to prevent degradation.

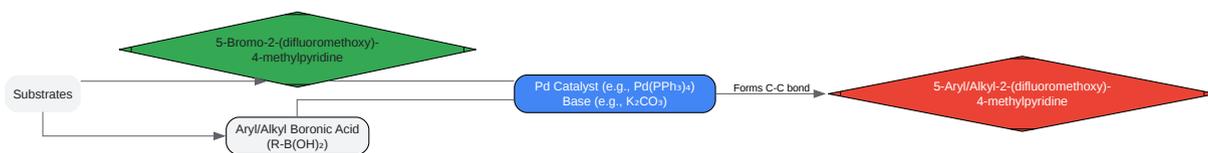
Part 4: Applications in Research & Drug Development

The true value of **5-Bromo-2-(difluoromethoxy)-4-methylpyridine** lies in its bifunctional nature, making it a highly versatile scaffold for building complex molecules in drug discovery programs.

A. The Bromo Group: A Handle for Cross-Coupling

The bromine atom at the 5-position of the pyridine ring is a prime functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7] This reaction allows for the formation of a new carbon-carbon bond by coupling the pyridine scaffold with a wide variety of boronic acids or esters.[8] This enables the systematic exploration of the chemical space around the core, a fundamental activity in structure-activity relationship (SAR) studies.

Diagram of Suzuki Coupling Application



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Caption: Suzuki coupling using the target compound as a scaffold.

Experimental Workflow: Suzuki Coupling Protocol

- **Reaction Setup:** In a reaction vial, combine **5-Bromo-2-(difluoromethoxy)-4-methylpyridine** (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
- **Solvent:** Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).
- **Reaction:** Seal the vial and heat the mixture with stirring at 80-110 °C for 4-12 hours, or until the starting material is consumed (monitored by LC-MS).
- **Workup and Purification:** Cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude product via flash chromatography to obtain the desired coupled product.

B. The Difluoromethoxy Group: A Privileged Bioisostere

The strategic incorporation of the difluoromethoxy (-OCF₂H) group is a modern tactic to enhance drug-like properties.^[9] Its benefits are multifaceted:

- **Metabolic Stability:** The C-F bonds are significantly stronger than C-H bonds, making the -OCF₂H group highly resistant to oxidative metabolism compared to a traditional methoxy (-

OCH₃) group, which is prone to O-demethylation. This can increase the half-life of a drug candidate.^[10]

- Lipophilicity Tuning: The -OCF₂H group increases lipophilicity more than a methoxy group but less than a trifluoromethoxy (-OCF₃) group, offering a fine-tuning mechanism to optimize a compound's solubility and permeability profile.^[10]
- Hydrogen Bond Donor: Uniquely, the polarized C-H bond in the -OCF₂H group can act as a weak hydrogen bond donor. This allows it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, potentially forming new, favorable interactions with a biological target while improving metabolic stability.^[10]

Conclusion

5-Bromo-2-(difluoromethoxy)-4-methylpyridine represents a high-value, custom-synthesis building block for researchers in medicinal chemistry and drug discovery. While not commercially available off-the-shelf, a clear and efficient synthetic pathway exists from the readily available precursor, 5-Bromo-2-hydroxy-4-methylpyridine. Its true power is unlocked in its application as a bifunctional scaffold: the bromo substituent provides a reliable handle for diversification via cross-coupling chemistry, while the difluoromethoxy group imparts a suite of desirable physicochemical properties known to enhance metabolic stability and modulate target engagement. The strategic use of this intermediate can accelerate the development of novel therapeutics by enabling the rapid synthesis of diverse and highly functionalized compound libraries.

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